Pterocarpadiol B

Description

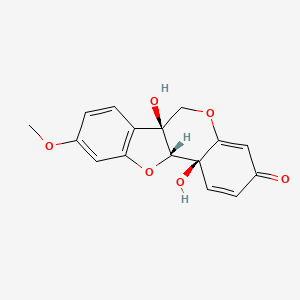

Pterocarpadiol B is a rare 6a,11b-dihydroxypterocarpan first isolated from the ethanol extract of Derris robusta stems and leaves in 2015 . Its molecular formula is C₁₆H₁₄O₆, with a molecular weight of 302.27 g/mol . Structurally, it features a methoxy-substituted D-ring and hydroxyl groups at positions 6a and 11b, distinguishing it from other pterocarpans . Spectroscopic methods, including NMR and HRESIMS, confirmed its planar structure and stereochemistry .

Properties

Molecular Formula |

C16H14O6 |

|---|---|

Molecular Weight |

302.28 g/mol |

IUPAC Name |

(6aS,11aR,11bS)-6a,11b-dihydroxy-9-methoxy-6,11a-dihydro-[1]benzofuro[3,2-c]chromen-3-one |

InChI |

InChI=1S/C16H14O6/c1-20-10-2-3-11-12(7-10)22-14-15(18)5-4-9(17)6-13(15)21-8-16(11,14)19/h2-7,14,18-19H,8H2,1H3/t14-,15+,16+/m0/s1 |

InChI Key |

KCZDVVIQRZQQQU-ARFHVFGLSA-N |

Isomeric SMILES |

COC1=CC2=C(C=C1)[C@@]3(COC4=CC(=O)C=C[C@@]4([C@@H]3O2)O)O |

Canonical SMILES |

COC1=CC2=C(C=C1)C3(COC4=CC(=O)C=CC4(C3O2)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Pterocarpadiol B can be synthesized through the extraction of Derris robusta using ethanol. The isolation process involves extensive spectroscopic analysis to elucidate the structure of the compound . The molecular formula of this compound is C16H12O7, and it is obtained as an amorphous powder .

Industrial Production Methods: Currently, there are no specific industrial production methods for this compound. The compound is primarily obtained through natural extraction from Derris robusta .

Chemical Reactions Analysis

Structural Features

Molecular formula : C₁₆H₁₄O₆ (determined via HRESIMS: m/z 325.0674 [M+Na]⁺) .

Key functional groups :

-

Hydroxyl groups : 6a-OH and 11b-OH.

-

ABX-type aromatic D-ring : Protons at δH 7.25 (d, J=8.5 Hz), 6.55 (dd, J=8.5, 2.4 Hz), and 6.29 (d, J=2.4 Hz) .

Table 1: NMR Data for Pterocarpadiol B

| Position | δH (ppm) | δC (ppm) | Key Correlations |

|---|---|---|---|

| H-7 | 7.25 (d, J=8.5 Hz) | – | HMBC: C-6a, C-9, C-10a |

| H-8 | 6.55 (dd, J=8.5, 2.4 Hz) | – | HMBC: C-6a, C-9, C-10a |

| H-10 | 6.29 (d, J=2.4 Hz) | – | HMBC: C-6a, C-9, C-10a |

| OCH₃ | 3.72 (s) | 56.0 | HMBC: C-9 |

Chemical Reactivity

While explicit reaction data for this compound is limited, its structural features suggest potential reactivity:

a. Acid-Base Reactions

-

Hydroxyl groups (6a-OH, 11b-OH) may participate in proton transfer or esterification.

-

ROESY analysis revealed cis-B/C ring junctions and α-orientation of the 11b-OH group, influencing steric effects in reactions .

b. Oxidation/Reduction

-

Methoxy group (C-9) could undergo demethylation under acidic conditions.

-

Aromatic rings may exhibit electrophilic substitution, though steric hindrance from the dihydroxy groups could limit reactivity.

c. Substitution Reactions

-

Methoxy group may serve as a leaving group in nucleophilic aromatic substitution, though activation via nitration or halogenation would likely be required.

Spectroscopic Evidence for Structural Integrity

a. HMBC Correlations

-

Methoxy protons (δH 3.72) showed connectivity to C-9 (δc 164.2), confirming its position .

-

H-7 protons correlated with C-6a (δc 78.0), C-9 (δc 164.2), and C-10a (δc 162.9) .

b. ROESY Analysis

-

6a-OH/11b-OH ↔ H-11a correlations established cis-B/C ring fusion and α-orientation of the 11b-OH group .

Comparative Analysis with Related Compounds

| Feature | This compound (2) | Pterocarpadiol A (1) |

|---|---|---|

| D-ring substituent | Methoxy (C-9) | Methylenedioxy (C-8/9) |

| Molecular formula | C₁₆H₁₄O₆ | C₁₆H₁₄O₅ |

| HRESIMS | m/z 325.0674 | m/z 311.0526 |

Significance in Natural Product Chemistry

This compound’s structural novelty (6a,11b-dihydroxy skeleton with methoxy substitution) makes it a valuable chemotaxonomic marker for Derris robusta. Its reactivity profile aligns with typical phenolic compounds, suggesting potential applications in antioxidant or medicinal chemistry .

References Chemistry LibreTexts. Chemical Reactions Overview. CiteSeerX. Pterocarpadiols A–D, Rare 6a,11b-Dihydroxypterocarpans from... PMC. Pterocarpadiols A–D, Rare 6a,11b-Dihydroxypterocarpans from...

Scientific Research Applications

Pterocarpadiol B has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a marker for chemotaxonomical classification . In biology and medicine, this compound exhibits antioxidant, antibacterial, and pesticidal activities, making it a potential candidate for developing new drugs and treatments . Additionally, its presence in Derris robusta contributes to the plant’s medicinal properties, which are utilized in traditional medicine to treat conditions such as arthritis and eczema .

Mechanism of Action

The mechanism of action of Pterocarpadiol B involves its interaction with various molecular targets and pathways. The compound’s antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress . Its antibacterial properties are linked to its ability to disrupt bacterial cell membranes and inhibit the growth of harmful bacteria . The pesticidal activity of this compound is due to its ability to interfere with the nervous system of pests, leading to their immobilization and death .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pterocarpadiol B belongs to the pterocarpan class, which includes structurally related compounds with varying hydroxylation, methoxylation, and ring modifications. Below is a comparative analysis with key analogs:

Table 1: Structural and Molecular Comparison of this compound and Related Compounds

Key Findings from Comparative Studies

Structural Uniqueness :

- This compound is distinguished by its 6a,11b-dihydroxy configuration and methoxy-D-ring , absent in Medicarpin and Maackiain, which have hydroxyl/methoxy groups at positions 3, 9, or 4 .

- Compared to Pterocarpadiol A (C₁₆H₁₂O₇), this compound has one fewer oxygen atom but an additional methyl group, reflecting its methoxy substitution .

Biosynthetic Relationships :

- Evidence suggests that Maackiain may serve as a biosynthetic precursor to this compound through hydroxylation and methoxylation steps .

Commercial Availability: this compound is commercially priced at ¥5200/5mg, significantly higher than Anhydroglycinol ($716/5mg) and Medicarpin (¥3900/5mg), reflecting its rarity and complex isolation process .

Biological Activity

Pterocarpadiol B is a member of the pterocarpan family, a class of compounds primarily found in plants of the Fabaceae family. These compounds have garnered significant attention due to their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by recent research findings and case studies.

Chemical Structure and Properties

This compound is characterized by its unique structural features, which include a 6a,11b-dihydroxypterocarpan framework. This structure contributes to its biological efficacy and interaction with various biological targets. The compound is derived from various plant sources, including Derris species, which are known for their traditional medicinal uses.

1. Anti-Inflammatory Effects

This compound exhibits significant anti-inflammatory properties. Research has shown that it can inhibit the production of pro-inflammatory mediators such as prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated peripheral blood mononuclear cells (PBMCs). In a study evaluating the effects of extracts from Pterocarpus marsupium, it was found that pterostilbene, a compound related to this compound, inhibited PGE2 production with an IC50 value of approximately 1.0 µM . This suggests potential therapeutic applications in treating inflammatory disorders.

2. Antioxidant Activity

Pterocarpans, including this compound, have been reported to possess antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various chronic diseases. A review highlighted that pterocarpans play a protective role in plant defense mechanisms against oxidative damage .

3. Anticancer Potential

The anticancer properties of this compound are under investigation, with studies indicating that pterocarpans can induce apoptosis in cancer cells and inhibit tumor growth. A novel derivative from Sophora flavescens demonstrated significant cytotoxic effects against various cancer cell lines . The mechanism often involves modulation of cell signaling pathways related to cell survival and proliferation.

Data Table: Biological Activities of this compound

Q & A

Q. What spectroscopic and chromatographic methods are recommended for identifying Pterocarpadiol B in natural product extracts?

this compound (C₁₆H₁₄O₆, MW 302.27) is best identified using high-resolution electrospray ionization mass spectrometry (HRESIMS) for molecular formula confirmation (observed m/z 325.0674 [M+Na]⁺) and NMR spectroscopy (¹H, ¹³C, HMBC, and ROESY) to resolve its dihydroxypterocarpan skeleton. Key NMR signals include aromatic protons (δ 7.25, 6.55, 6.29 ppm) and a methoxy group (δ 3.72 ppm) linked to C-9 via HMBC correlations . Pair with HPLC-PDA at 280 nm for purity assessment.

Q. How can researchers optimize solubility for in vitro assays involving this compound?

this compound exhibits limited aqueous solubility. Use dimethyl sulfoxide (DMSO) for stock solutions (≤10 mM) and dilute in assay buffers with ≤1% DMSO to avoid cytotoxicity. For dose-response studies, validate solubility via dynamic light scattering (DLS) or nephelometry . Preferential solubility in polar aprotic solvents (e.g., acetone, acetonitrile) is noted in structural analogs .

Q. What are the critical steps for isolating this compound from Derris robusta?

Employ a sequential extraction protocol: (1) Defat plant material with hexane; (2) Extract with methanol; (3) Fractionate via vacuum liquid chromatography (VLC) using a gradient of CH₂Cl₂/MeOH; (4) Purify target fractions via preparative HPLC (C18 column, 70% MeOH/H₂O). Monitor fractions using TLC (CHCl₃:MeOH 9:1, UV 254 nm) .

Advanced Research Questions

Q. How can contradictions in NMR and MS data for this compound derivatives be resolved?

Discrepancies in methylenedioxy vs. methoxy substitution (e.g., Pterocarpadiol A vs. B) require HMBC and ROESY analysis. For example, the absence of methylenedioxy protons (δ ~5.95 ppm) in this compound and the methoxy group’s HMBC correlation to C-9 confirm its substitution pattern. Cross-validate with HRMS to distinguish isotopic patterns (e.g., +16 Da for hydroxylation) .

Q. What experimental strategies are effective for elucidating the stereochemistry of this compound’s dihydroxy groups?

The 6a,11b-dihydroxy configuration is confirmed via ROESY correlations: 6a-OH shows cross-peaks with H-11a, while 11b-OH correlates with H-6a and H-11a. Computational methods (e.g., DFT-NMR chemical shift prediction) can supplement empirical data to resolve ambiguous NOE signals .

Q. How should researchers design dose-response studies to assess this compound’s bioactivity while minimizing solvent interference?

Use a staggered dilution approach: (1) Prepare a 10 mM DMSO stock; (2) Dilute in culture medium to ≤0.1% DMSO; (3) Include solvent-only controls for each dilution step. For IC₅₀ determination, use nonlinear regression (e.g., GraphPad Prism) with Hill slope validation. Prioritize assays with low protein binding (e.g., cell-free enzymatic assays) to avoid false negatives .

Q. What methodologies address conflicting bioactivity results between this compound and its analogs (e.g., Medicarpin)?

Comparative studies should standardize (1) cell lines (e.g., HepG2 vs. primary hepatocytes), (2) incubation times (24–72 hr), and (3) metabolite profiling (LC-MS/MS) to account for differential uptake or degradation. For example, Medicarpin’s higher lipophilicity (logP 2.8 vs. 2.1 for this compound) may enhance membrane permeability, explaining potency variations .

Methodological Guidelines for Reproducibility

- Structural Validation : Always report NMR acquisition parameters (e.g., solvent, temperature) and HRMS resolving power (≥30,000) to enable cross-lab validation .

- Bioassay Reporting : Adhere to NIH preclinical guidelines, including cell line authentication, passage numbers, and exact compound concentrations .

- Data Contradictions : Use the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to isolate variables causing discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.